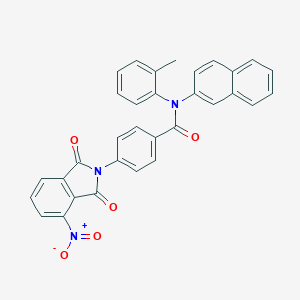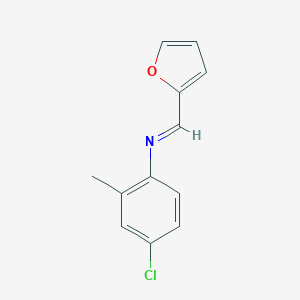
4-(quinoxalin-2-yl)phenyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(quinoxalin-2-yl)phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety esterified with a 4-quinoxalin-2-yl-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-quinoxalin-2-yl-phenyl ester typically involves the esterification of benzoic acid with a quinoxalin-2-yl-phenyl alcohol. One common method involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of benzoic acid 4-quinoxalin-2-yl-phenyl ester can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more sustainable .
化学反应分析
Types of Reactions
4-(quinoxalin-2-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Reduction reactions can convert the ester into alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and quinoxalin-2-yl-phenyl alcohols.
Reduction: Alcohols and quinoxalin-2-yl-phenyl derivatives.
Substitution: Amines, thiols, and other substituted derivatives.
科学研究应用
4-(quinoxalin-2-yl)phenyl benzoate has several applications in scientific research:
作用机制
The mechanism of action of benzoic acid 4-quinoxalin-2-yl-phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and quinoxalin-2-yl-phenyl alcohol, which can then interact with various enzymes and receptors in the body. These interactions can modulate biological processes such as cell signaling, gene expression, and metabolic pathways .
相似化合物的比较
4-(quinoxalin-2-yl)phenyl benzoate can be compared with other similar compounds, such as:
4-Nitro-benzoic acid 4-quinoxalin-2-yl-phenyl ester: This compound has a nitro group instead of a hydrogen atom on the benzoic acid moiety, which can affect its reactivity and biological activity.
Benzoic acid, 4-(2-phenyl-1H-benzimidazol-1-yl)-, methyl ester: This compound has a benzimidazole ring instead of a quinoxaline ring, which can lead to different chemical and biological properties.
属性
分子式 |
C21H14N2O2 |
|---|---|
分子量 |
326.3g/mol |
IUPAC 名称 |
(4-quinoxalin-2-ylphenyl) benzoate |
InChI |
InChI=1S/C21H14N2O2/c24-21(16-6-2-1-3-7-16)25-17-12-10-15(11-13-17)20-14-22-18-8-4-5-9-19(18)23-20/h1-14H |
InChI 键 |
QYRXJSMRLPXPHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)-5-[(3-{2-nitrophenyl}-2-propenylidene)amino]-1,3-benzoxazole](/img/structure/B390511.png)
![5-[(4-{2,4-Bisnitrophenoxy}benzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B390512.png)

![2-(2,4-diethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B390517.png)
![(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B390518.png)
![2-({[2-(4-Fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B390519.png)

![2,4-Diiodo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390521.png)
![1-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B390522.png)
![2,4-Dibromo-6-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390523.png)
![2-({[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B390524.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methylene}-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B390525.png)
![(E)-1-[5-(4-BROMOPHENYL)FURAN-2-YL]-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE](/img/structure/B390529.png)

